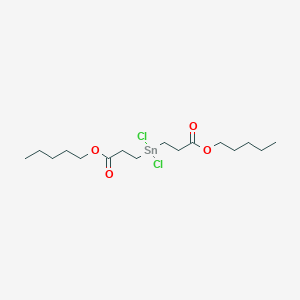
Dipentyl 3,3'-(dichlorostannanediyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl 3,3’-(dichlorostannanediyl)dipropanoate is an organotin compound characterized by the presence of tin atoms bonded to organic groups Organotin compounds are widely used in various industrial applications due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dipentyl 3,3’-(dichlorostannanediyl)dipropanoate typically involves the reaction of tin tetrachloride with pentyl propanoate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+2C5H11COOCH2CH2CH2COO→Dipentyl 3,3’-(dichlorostannanediyl)dipropanoate+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: Dipentyl 3,3’-(dichlorostannanediyl)dipropanoate can undergo oxidation reactions, leading to the formation of tin oxides and other by-products.
Reduction: The compound can be reduced under specific conditions to yield different organotin species.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides are often employed in substitution reactions.
Major Products:
Oxidation: Tin oxides and organic by-products.
Reduction: Various reduced organotin compounds.
Substitution: Organotin derivatives with different functional groups.
Scientific Research Applications
Dipentyl 3,3’-(dichlorostannanediyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Dipentyl 3,3’-(dichlorostannanediyl)dipropanoate involves its interaction with molecular targets through coordination bonds. The tin atoms can form complexes with various ligands, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Diethyl 3,3’-(dichlorostannanediyl)dipropanoate
- Propanoic acid, 3,3’-(dichlorostannylene)bis-, dipentyl ester
Comparison: Dipentyl 3,3’-(dichlorostannanediyl)dipropanoate is unique due to its specific alkyl chain length and the presence of two propanoate groups. This structural configuration imparts distinct chemical properties, such as solubility and reactivity, compared to similar compounds. The choice of alkyl groups can significantly influence the compound’s applications and effectiveness in various reactions.
Properties
CAS No. |
88261-92-1 |
|---|---|
Molecular Formula |
C16H30Cl2O4Sn |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
pentyl 3-[dichloro-(3-oxo-3-pentoxypropyl)stannyl]propanoate |
InChI |
InChI=1S/2C8H15O2.2ClH.Sn/c2*1-3-5-6-7-10-8(9)4-2;;;/h2*2-7H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
AGIMIHMQVJYGFK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCOC(=O)CC[Sn](CCC(=O)OCCCCC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


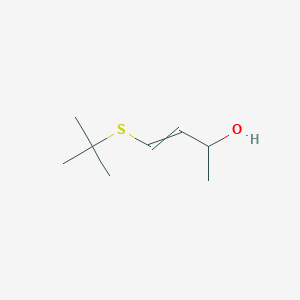




![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
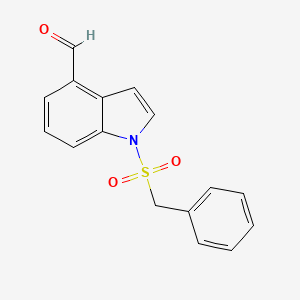

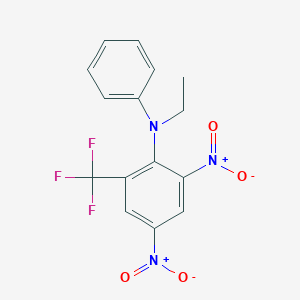

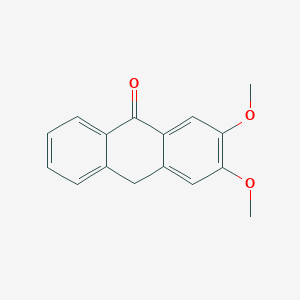
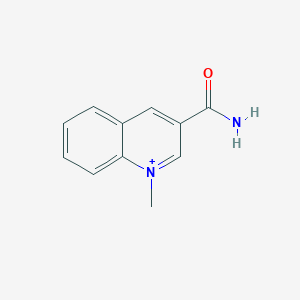
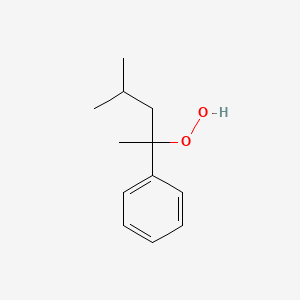
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
